molecular formula C23H24N4O5S3 B2429225 4-(azepane-1-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865182-13-4

4-(azepane-1-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2429225
CAS No.: 865182-13-4
M. Wt: 532.65
InChI Key: ZBLXVVYAWLRKRF-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepane-1-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C23H24N4O5S3 and its molecular weight is 532.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiocyanation of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines : This research describes the reaction of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines with potassium thiocyanate. The reaction products include N-[4-(arenesulfonamido)-3-thiocyanatophenyl]-benzamides, which can undergo intramolecular cyclization to form compounds such as N-(2-imino-3-arenesulfonyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamides (Konovalova et al., 2014).

  • Synthesis of New 3-Phenoxypropan-2-ols with Heterocyclic Substituents : The research focused on synthesizing various derivatives including 1-(5-methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol, indicative of the versatility in creating multiple related compounds (Mesropyan et al., 2005).

Biological and Pharmacological Screening

  • Anticancer Properties : A study on indapamide derivatives, which are structurally similar, found that certain compounds like 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide demonstrated high proapoptotic activity against melanoma cell lines, suggesting potential in cancer research (Yılmaz et al., 2015).

  • Antimicrobial Activity : Several studies have demonstrated that benzothiazole and its derivatives exhibit significant antibacterial and antifungal activities. This suggests a potential application in developing new antimicrobial agents (Bhusari et al., 2008).

  • Anticonvulsant and Anti-nociceptive Evaluation : Research on benzothiazole derivatives showed that they possess considerable anticonvulsant and anti-nociceptive properties, indicating potential therapeutic applications in neurology (Siddiqui et al., 2009).

  • Treatment of Neurodegenerative Diseases : Novel benzothiazole derivatives have been explored as multitargeted-directed ligands for Alzheimer’s disease, showing promise in treating neurodegenerative disorders (Hafez et al., 2023).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S3/c1-2-13-27-20-12-11-19(34(24,29)30)16-21(20)33-23(27)25-22(28)17-7-9-18(10-8-17)35(31,32)26-14-5-3-4-6-15-26/h1,7-12,16H,3-6,13-15H2,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLXVVYAWLRKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.